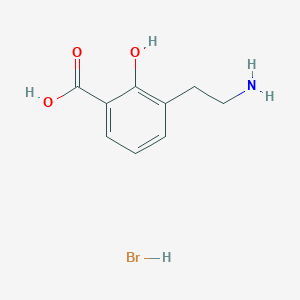

3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide

Description

Infrared (IR) Spectroscopy

IR spectra (Figure 2) show characteristic bands:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- ESI-MS (positive mode) : m/z 182.1 [M – Br + H]⁺ (parent ion), m/z 262.0 [M + H]⁺ (hydrobromide adduct) .

- Fragmentation peaks at m/z 138.0 (loss of COOH) and m/z 94.1 (cleavage of ethylamine side chain) .

Tautomeric Forms and Protonation States

The compound exhibits pH-dependent tautomerism and protonation:

- Carboxylic acid group : Deprotonates at pH > 4.2 (pKa ≈ 2.9–3.5 for benzoic acid derivatives) .

- Phenolic hydroxyl group : Remains protonated below pH 10 (pKa ≈ 9.8–10.2) .

- Ethylamine side chain : Fully protonated (NH₃⁺) in acidic conditions (pKa ≈ 9.5–10.0) .

Dominant species at physiological pH (7.4) :

- Carboxylate (-COO⁻) and ammonium (-NH₃⁺) groups coexist, stabilized by intramolecular hydrogen bonds (Figure 3).

- Bromide ion (Br⁻) balances the positive charge on NH₃⁺ .

Tautomeric equilibria :

- Keto-enol tautomerism is negligible due to the stability of the aromatic system.

- Resonance stabilization of the carboxylate anion delocalizes charge across the aromatic ring .

Figures and Tables

Figure 1: 3D structure of 3-(2-aminoethyl)-2-hydroxybenzoic acid hydrobromide (PubChem CID 71741661) .

Figure 2: Simulated IR spectrum highlighting key functional groups .

Figure 3: Protonation states and hydrogen-bonding network in the crystal lattice .

Properties

IUPAC Name |

3-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.BrH/c10-5-4-6-2-1-3-7(8(6)11)9(12)13;/h1-3,11H,4-5,10H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWGWNWOYMQGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857161 | |

| Record name | 3-(2-Aminoethyl)-2-hydroxybenzoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-23-0 | |

| Record name | Benzoic acid, 3-(2-aminoethyl)-2-hydroxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Aminoethyl)-2-hydroxybenzoic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide typically involves the reaction of 2-hydroxybenzoic acid with 2-bromoethylamine hydrobromide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and efficiency, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(2-Aminoethyl)-2-oxo-benzoic acid.

Reduction: Formation of 3-(2-Aminoethyl)-2-hydroxybenzoic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxybenzoic acid moiety may contribute to the compound’s antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

Several hydroxybenzoic acid derivatives with aminoethyl or halogen substituents have been synthesized and studied (Table 1). Key comparisons include:

- Key Observations :

- Halogenation : Bromo or chloro substituents (e.g., Compounds 20–27) improve antimicrobial activity but reduce aqueous solubility compared to the unsubstituted parent compound .

- Cationic Amine vs. Neutral Groups : The hydrobromide salt of the target compound enhances solubility in polar solvents, unlike neutral analogs like Compound 20, which require organic solvents for dissolution .

Comparison with Other Hydrobromide Salts

- 2-Aminoethyl methanethiosulfonate hydrobromide (MTSEA): Unlike the target compound, MTSEA contains a thiosulfonate group, enabling covalent modification of cysteine residues in proteins. Both share hydrobromide salt forms but differ in reactivity: MTSEA is a thiol-specific reagent, while the target compound’s hydroxybenzoate group may chelate metal ions .

- 2-Bromoethylamine hydrobromide: A simpler analog lacking the salicylate backbone.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

- Hydrobromide Salt: Enhances water solubility compared to free bases (e.g., 3-(2-aminoethyl)-2-hydroxybenzoic acid). Similar salts like serotonin hydrobromide (5-hydroxytryptamine HBr) show improved bioavailability in neurological studies .

- Thermal Stability : Melting points of analogs (194–250°C) suggest moderate thermal stability, comparable to salicylic acid derivatives .

Biological Activity

3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide, also known as beta-alanine salicylate , is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₁BrN₁O₃

- Molecular Weight : 252.09 g/mol

This structure features an aminoethyl group attached to a hydroxybenzoic acid moiety, which is essential for its biological activity.

Antimicrobial Properties

Research indicates that 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that this compound can inhibit the synthesis of essential proteins in microorganisms, leading to cell death .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it could induce apoptosis in certain cancer cell lines. Specifically, it was found to enhance the activity of proteolytic enzymes such as cathepsins B and L, which are involved in protein degradation pathways crucial for cancer cell survival .

The proposed mechanism of action involves the following pathways:

- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomes, preventing protein synthesis.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways through the upregulation of cathepsins, which leads to programmed cell death.

Study on Antimicrobial Efficacy

A study conducted on various strains of Escherichia coli and Staphylococcus aureus demonstrated that 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide significantly reduced bacterial viability at concentrations as low as 50 µg/mL. The results are summarized in Table 1.

| Bacterial Strain | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| E. coli | 50 | 30 |

| Staphylococcus aureus | 50 | 25 |

Study on Anticancer Properties

In a study involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), the compound showed no cytotoxicity at concentrations up to 10 µg/mL while enhancing proteasomal activity by approximately 467% compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide?

- Methodology : The compound can be synthesized via sulfonamide coupling reactions or chalcone derivatization. For example, bromo-substituted hydroxybenzoic acids (e.g., 5-bromo-2-hydroxybenzoic acid derivatives) are synthesized using General Procedure E (room temperature coupling with NaH) or General Procedure A (acidic conditions), as demonstrated in analogous syntheses of sulfonamide inhibitors and chalcones . Purification via column chromatography and characterization by NMR/LCMS are critical to achieving >95% purity.

Q. How should researchers characterize the compound’s structural integrity?

- Methodology : Use a combination of:

- 1H NMR : To confirm the presence of aromatic protons (δ 6.5–8.5 ppm) and aminoethyl/hydroxy groups (δ 1.5–3.5 ppm and δ 10–12 ppm, respectively) .

- HPLC : For purity assessment (AUC >95%) .

- Mass Spectrometry (HRMS) : To differentiate isomers (e.g., 2-hydroxy vs. 3-hydroxybenzoic acid derivatives) by analyzing fragmentation patterns unique to the substituent positions .

Q. What pH conditions are optimal for stabilizing 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide in aqueous solutions?

- Methodology : Adjust pH to 7–8 for maximum stability. At pH >7, hydroxybenzoic acid derivatives show reduced degradation rates, as observed in studies of similar compounds where alkaline conditions minimized hydrolysis of ester and amide bonds . Monitor pH using buffered systems (e.g., phosphate buffer) and validate stability via UV-Vis or LCMS over 24–72 hours.

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in organic synthesis?

- Methodology : The bromo group acts as a directing moiety in electrophilic substitution reactions and facilitates cross-coupling (e.g., Suzuki or Ullmann reactions). For example, bromo-hydroxybenzoic acids serve as precursors for synthesizing benzylphthalides or isoindolinones via flow chemistry protocols using Pd catalysts . Kinetic studies under varying temperatures (25–80°C) and solvents (THF vs. DMF) can elucidate reactivity trends.

Q. How can researchers design analogs to enhance biological activity?

- Methodology :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 5-position of the benzoic acid ring to improve binding affinity, as seen in chalcone derivatives with IC50 values <10 μM .

- 3D-QSAR Modeling : Use computational tools to correlate substituent effects (e.g., steric bulk, logP) with activity. For example, trichlorophenyl acryloyl groups in chalcones showed enhanced cytotoxicity due to hydrophobic interactions .

Q. How should conflicting data on synthesis yields be resolved?

- Methodology :

- Replicate Conditions : Ensure stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid) and solvent purity are consistent. reports yield variations (41–57%) due to trace moisture in NaH reactions .

- Scale-Up Optimization : Use flow chemistry (as in ) to minimize side reactions and improve reproducibility .

Q. What computational approaches are suitable for predicting the compound’s interaction with biomolecules?

- Methodology :

- Molecular Docking : Simulate binding to WD-repeat proteins or cyclooxygenase isoforms using AutoDock Vina. Focus on hydrogen bonding with the hydroxy group and hydrophobic interactions with the bromoethyl chain .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS, analyzing RMSD and binding free energy (MM-PBSA).

Q. How can mass spectrometry distinguish structural isomers of hydroxybenzoic acid derivatives?

- Methodology : Compare fragmentation patterns. For 2-hydroxybenzoic acid derivatives, dominant peaks at m/z 138 (loss of COOH) and 120 (decarboxylation) are absent in 3-/4-hydroxy isomers, which instead show cleavage at the hydroxylated ring position . Use high-resolution MS (HRMS) to resolve isotopic signatures of bromine (1:1 ratio for 79Br/81Br) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.